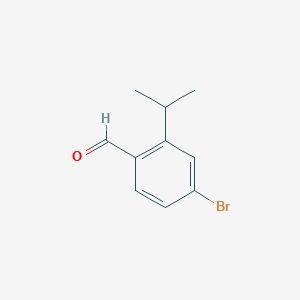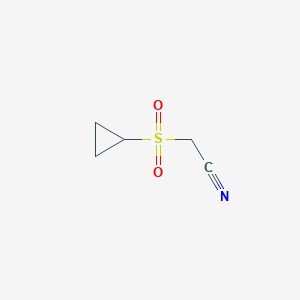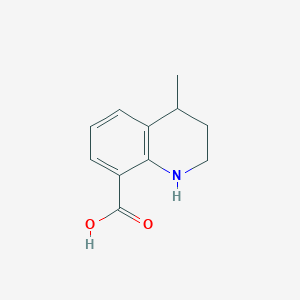![molecular formula C7H5BrN2O B1526351 6-溴-1H-吡咯并[2,3-b]吡啶-2(3H)-酮 CAS No. 1190322-81-6](/img/structure/B1526351.png)
6-溴-1H-吡咯并[2,3-b]吡啶-2(3H)-酮
描述
6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is a chemical compound with the molecular formula C7H5BrN2O . It is a solid substance with a molecular weight of 213.03 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is represented by the linear formula C7H5BrN2O . The InChI code for this compound is provided in the source .Physical And Chemical Properties Analysis
6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is a solid substance . It has a molecular weight of 213.03 . The storage temperature for this compound is normal .科学研究应用
癌症治疗
“6-溴-1H-吡咯并[2,3-b]吡啶-2(3H)-酮”及其衍生物对成纤维细胞生长因子受体 (FGFR1、2 和 3) 显示出强大的活性 . FGFR 信号通路异常激活在多种肿瘤中起着至关重要的作用 . 因此,靶向 FGFR 代表了一种有吸引力的癌症治疗策略 .
乳腺癌治疗
体外研究表明,这些化合物可以抑制乳腺癌 4T1 细胞增殖并诱导其凋亡 . 它们还显着抑制了 4T1 细胞的迁移和侵袭 .
药物开发的先导化合物
由于分子量低,“6-溴-1H-吡咯并[2,3-b]吡啶-2(3H)-酮”可能是有吸引力的先导化合物,有利于后续优化 .
FGFR 抑制剂的开发
这种化合物及其衍生物已被用于开发一种靶向 FGFR 的 1H-吡咯并[2,3-b]吡啶衍生物类,具有发展前景 .
FGFR 信号通路的研究
FGFR 信号通路是癌症治疗的重要且经过验证的目标 . 这种化合物可用于研究 FGFR 信号通路及其在癌症发生、发展和对癌症治疗耐药性中的作用 .
新化合物的合成
对 1H-吡咯并[2,3-b]吡啶 (7-氮杂吲哚) 的功能化进行了研究,以提供指向农用化学品和/或功能材料的新化合物 .
安全和危害
作用机制
Target of Action
The primary targets of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one interacts with its targets, the FGFRs, by inhibiting their activity . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one can potentially disrupt these pathways and prevent the progression of these cancers .
Pharmacokinetics
It is noted that this compound, with its low molecular weight, would be an appealing lead compound which was beneficial to the subsequent optimization .
Result of Action
In vitro, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . In addition, it also significantly inhibited the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity with varying degrees of potency. The compound binds to the tyrosine kinase domain of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one on various cell types have been studied extensively. In breast cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells, which are critical processes in cancer metastasis. Additionally, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth .
Molecular Mechanism
At the molecular level, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one exerts its effects by binding to the ATP-binding site of FGFRs. This binding inhibits the kinase activity of the receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . The compound’s ability to inhibit multiple FGFR isoforms (FGFR1, FGFR2, and FGFR3) highlights its potential as a broad-spectrum FGFR inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, although some cells may develop resistance over time .
Dosage Effects in Animal Models
The effects of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions can lead to the formation of metabolites that may retain some biological activity or be excreted from the body.
Transport and Distribution
Within cells and tissues, 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This distribution is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-Bromo-1h-pyrrolo[2,3-b]pyridin-2(3h)-one is primarily within the cytoplasm, where it interacts with FGFRs . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity within the cytoplasm is sufficient to exert its inhibitory effects on FGFR signaling.
属性
IUPAC Name |
6-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZFVDGBSWMXSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)







![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)

![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)
